![molecular formula C12H23NO2 B14375295 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine CAS No. 89857-70-5](/img/structure/B14375295.png)
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine is a complex organic compound that features both a piperidine ring and a dioxolane ring. The presence of these two functional groups makes it an interesting subject for various chemical studies and applications. The compound’s structure is characterized by a piperidine ring attached to a dioxolane ring, which is further substituted with ethyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine typically involves the formation of the dioxolane ring followed by its attachment to the piperidine ring. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction where the dioxolane ring is attached to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially inhibiting or activating them. The dioxolane ring can also play a role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine apart from similar compounds is the presence of both the piperidine and dioxolane rings. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
89857-70-5 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-3-12(2)14-10-11(15-12)9-13-7-5-4-6-8-13/h11H,3-10H2,1-2H3 |
Clave InChI |
GTQPUYARKHMWRW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)CN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


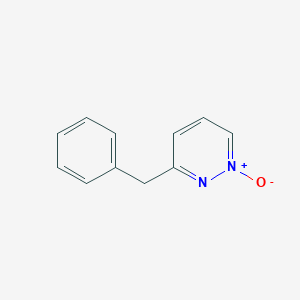
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
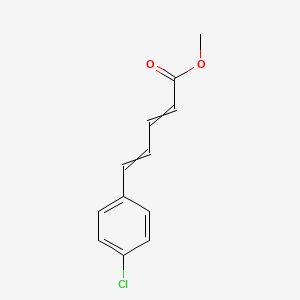

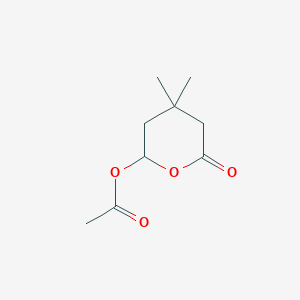
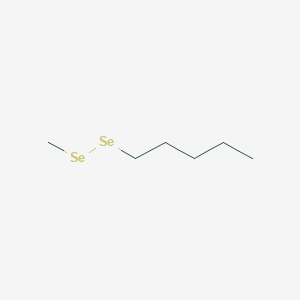
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
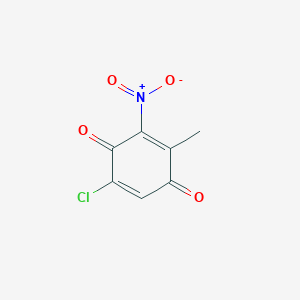
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
